![molecular formula C20H17N3O6S B2551449 [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate CAS No. 851093-68-0](/img/structure/B2551449.png)

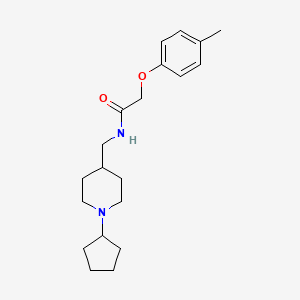

[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

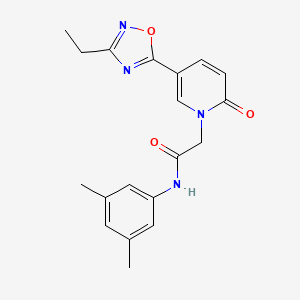

The compound , [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate, is a cyclopropane derivative that is likely to have been synthesized through 1,3-dipolar cycloaddition reactions, as indicated by the papers provided. These types of reactions are a cornerstone in the synthesis of cyclopropane-containing compounds, which are of significant interest due to their presence in various biologically active molecules and potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through 1,3-dipolar cycloaddition of diazoalkanes to suitable dipolarophiles, as demonstrated in the first paper . The paper describes the addition of diazomethane and diazoethane to an enantiopure sulfinyl dihydropyranone, yielding pyrazolines with high pi-facial selectivity. These pyrazolines can then be converted into cyclopropanes. Although the exact compound is not mentioned, the methodology could be applicable to its synthesis.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex, with stereochemistry playing a crucial role in their biological activity. The second paper provides insight into the stereochemical aspects of cyclopropane synthesis, where sulfone-substituted cyclopropanes were obtained as single stereoisomers . X-ray crystallographic analysis was used to elucidate the structure of these compounds, which could be a technique used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions due to the strained nature of the cyclopropane ring. The papers provided do not directly discuss the chemical reactions of the specific compound , but they do provide a background on the reactivity of similar structures. For instance, the third paper discusses the cyclopropanation of a sulfinyl cyclopentenone with different reagents, highlighting the influence of stereochemistry on the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure and substituents. The fourth paper describes the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related compounds, which involve diastereoselective cyclopropanation reactions . The relative stereochemistry of these compounds was determined by X-ray structural analysis, which is essential for understanding their physical properties.

科学的研究の応用

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been demonstrated, showcasing a methodology that preserves enantiomeric purity and can be applied in the synthesis of inhibitors, illustrating the utility of cyclopropane derivatives in complex organic syntheses (Lifchits & Charette, 2008).

Enantioselective Synthesis Using Camphor-Derived Sulfur Ylides

Camphor-derived sulfur ylides have been used for the cyclopropanation of electron-deficient alkenes and epoxidation of aldehydes, showing high diastereoselectivities and enantioselectivities. This work highlights the role of cyclopropane derivatives in achieving enantioselectivity in chemical synthesis (Deng et al., 2006).

Spirocyclic Compound Synthesis

The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives demonstrates the use of cyclopropane derivatives in creating spirocyclic compounds, which are of interest in medicinal chemistry and material science (Yong et al., 2007).

Transformations of Spirocyclic 3H-Pyrazoles

Research into the transformations of spirocyclic 3H-pyrazoles formed by reactions with phenylethynyl sulfones reveals the potential of cyclopropane derivatives in generating diverse organic structures under different conditions (Vasin et al., 2014).

Doubly Activated Cyclopropanes as Synthetic Precursors

Doubly activated cyclopropanes have been utilized as synthetic precursors for the regiospecific synthesis of dihydropyrroles and pyrroles, demonstrating the versatility of cyclopropane derivatives in synthesizing heterocyclic compounds (Wurz & Charette, 2005).

Cyclopropane Reactions with Nitrous Acid

The study on the behavior of cyclopropyl phenyl sulfide and phenoxycyclopropane with nitrous acid shows the chemical reactivity of cyclopropane derivatives under nitrosation conditions, leading to different organic transformations (Gazzaeva et al., 2011).

特性

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c1-13-18(30(27,28)17-11-9-16(10-12-17)23(25)26)19(29-20(24)14-7-8-14)22(21-13)15-5-3-2-4-6-15/h2-6,9-12,14H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEZYVIBZYTEFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2551368.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)

![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)